molecular formula C12H12O4 B15165536 Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate CAS No. 200286-02-8

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate

Cat. No.: B15165536
CAS No.: 200286-02-8
M. Wt: 220.22 g/mol
InChI Key: HIGHEFZHDKCTMV-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as microbial growth or cancer cell proliferation .

Biological Activity

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives have been recognized for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural variations in these compounds often lead to differences in their pharmacological profiles. This compound is one such derivative that has shown promising results in various studies.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, a study demonstrated that compounds with specific substitutions on the benzofuran scaffold displayed significant activity against Mycobacterium tuberculosis (M. tuberculosis) with low cytotoxicity towards mammalian cells. In particular, compounds with a hydroxyl group at the C-6 position were essential for antimicrobial activity, suggesting that similar modifications could enhance the efficacy of this compound .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameMIC (μg/mL)Cytotoxicity (CC50 μg/mL)Therapeutic Index
6-Benzofurylpurine<0.60>100>166
2-(4-Methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran3.12>50>16
This compound (predicted)TBDTBDTBD

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer potential. A review highlighted that modifications at specific positions on the benzofuran ring can significantly enhance antiproliferative activity against various cancer cell lines. For example, introducing a methyl group at the C–3 position and a methoxy group at the C–6 position resulted in increased potency compared to unsubstituted compounds .

Case Study: Anticancer Effects

In vitro studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from nanomolar to low micromolar concentrations. The structure–activity relationship (SAR) suggests that specific substitutions can enhance bioactivity:

  • Compound with Methoxy at C–6 : Exhibited 2–4 times greater potency than unsubstituted counterparts.
  • Methyl Group at C–3 : Further enhanced activity, indicating a synergistic effect when combined with other functional groups.

Anti-inflammatory Properties

The anti-inflammatory effects of benzofuran derivatives are also noteworthy. Studies have indicated that these compounds can inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β. For instance, one compound demonstrated significant inhibition of iNOS and COX-2 expression in LPS-stimulated BV2 microglia .

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound NameInhibition of NO Production (%)IC50 (μM)
6-Methoxy-3-phenylbenzofuran-5-ol85%3.09
Novel Chlorinated BenzofuransModerate inhibitionTBD
This compound (predicted)TBDTBD

Properties

CAS No.

200286-02-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C12H12O4/c1-7-4-8-5-9(12(13)15-3)6-10(14-2)11(8)16-7/h4-6H,1-3H3

InChI Key

HIGHEFZHDKCTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2O1)OC)C(=O)OC

Origin of Product

United States

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